molecular formula C11H19Br B13209846 [1-(Bromomethyl)cyclobutyl]cyclohexane

[1-(Bromomethyl)cyclobutyl]cyclohexane

Cat. No.: B13209846
M. Wt: 231.17 g/mol
InChI Key: UVPPGIWDTBXLNI-UHFFFAOYSA-N
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Description

[1-(Bromomethyl)cyclobutyl]cyclohexane is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are saturated hydrocarbons with carbon atoms arranged in a ring structure. This compound features a cyclohexane ring bonded to a cyclobutyl group, which is further substituted with a bromomethyl group. The presence of the bromomethyl group makes this compound reactive and useful in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(Bromomethyl)cyclobutyl]cyclohexane typically involves the bromination of cyclobutylmethylcyclohexane. This can be achieved through the following steps:

    Formation of Cyclobutylmethylcyclohexane: This intermediate can be synthesized by reacting cyclohexylmagnesium bromide with cyclobutanone, followed by reduction.

    Bromination: The intermediate is then subjected to bromination using bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

[1-(Bromomethyl)cyclobutyl]cyclohexane undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles such as hydroxide ions, amines, or thiols.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones and reduced to form hydrocarbons.

Common Reagents and Conditions

    Substitution: Nucleophiles like NaOH, NH3, or RSH in polar solvents.

    Elimination: Strong bases like KOH or NaOEt in ethanol.

    Oxidation: Oxidizing agents like KMnO4 or CrO3.

    Reduction: Reducing agents like LiAlH4 or H2/Pd.

Major Products

    Substitution: Formation of alcohols, amines, or thioethers.

    Elimination: Formation of alkenes.

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of hydrocarbons.

Scientific Research Applications

[1-(Bromomethyl)cyclobutyl]cyclohexane has various applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Potential use in the study of enzyme-substrate interactions due to its unique structure.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [1-(Bromomethyl)cyclobutyl]cyclohexane in chemical reactions involves the reactivity of the bromomethyl group. This group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. The compound can also undergo elimination reactions to form alkenes. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylmethylcyclobutane: Lacks the bromomethyl group, making it less reactive.

    Cyclohexylbromide: Contains a bromine atom directly bonded to the cyclohexane ring.

    Cyclobutylmethylcyclohexane: Similar structure but without the bromomethyl substitution.

Uniqueness

The presence of the bromomethyl group in [1-(Bromomethyl)cyclobutyl]cyclohexane makes it more reactive and versatile in chemical reactions compared to its similar compounds. This reactivity allows for a broader range of applications in synthesis and research.

Properties

Molecular Formula

C11H19Br

Molecular Weight

231.17 g/mol

IUPAC Name

[1-(bromomethyl)cyclobutyl]cyclohexane

InChI

InChI=1S/C11H19Br/c12-9-11(7-4-8-11)10-5-2-1-3-6-10/h10H,1-9H2

InChI Key

UVPPGIWDTBXLNI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2(CCC2)CBr

Origin of Product

United States

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